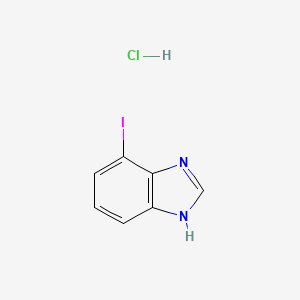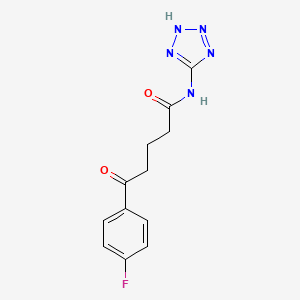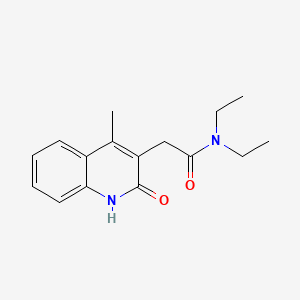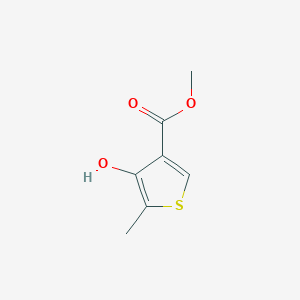
Methyl4-hydroxy-5-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including methyl 4-hydroxy-5-methylthiophene-3-carboxylate, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of metal-catalyzed reactions. For example, palladium-catalyzed C-H arylation of thiophenes with aryl or heteroaryl bromides can be employed to produce various substituted thiophenes . Additionally, environmentally sustainable strategies, such as the use of elemental sulfur and sodium tert-butoxide, have been developed for the synthesis of thiophene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxy-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-5-methylthiophene-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 4-hydroxy-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets. For example, thiophene derivatives can act as inhibitors of specific enzymes or receptors, leading to their biological effects . The exact pathways and targets depend on the specific structure and functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound, a five-membered aromatic ring containing sulfur.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl and carboxylate groups allows for a variety of chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C7H8O3S |
|---|---|
Molekulargewicht |
172.20 g/mol |
IUPAC-Name |
methyl 4-hydroxy-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H8O3S/c1-4-6(8)5(3-11-4)7(9)10-2/h3,8H,1-2H3 |
InChI-Schlüssel |
YKQQNJOTUACILC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CS1)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




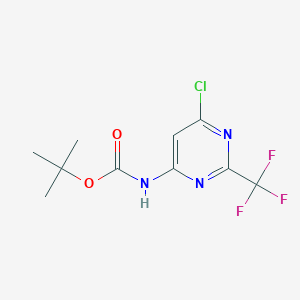
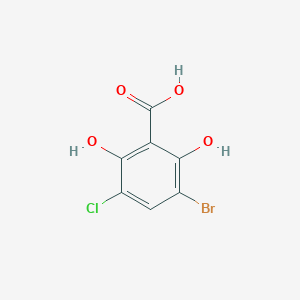
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
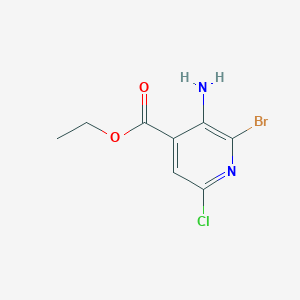
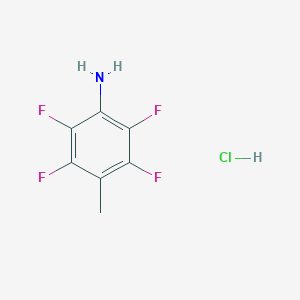

![(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13505781.png)
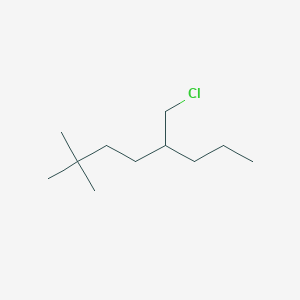
![Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate](/img/structure/B13505787.png)
